molecular formula C22H16Cl2N4O2S B15023260 6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B15023260
M. Wt: 471.4 g/mol
InChI Key: MEGFSWALRDRGAQ-UHFFFAOYSA-N
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Description

This compound belongs to the triazolothiadiazine class, a fused heterocyclic system combining 1,2,4-triazole and 1,3,4-thiadiazine moieties. Its structure features a 2,5-dichlorophenyl-substituted furan at position 6 and a 4-methoxybenzyl group at position 3 (Figure 1). These substituents confer distinct electronic and steric properties:

  • The 2,5-dichlorophenyl group enhances lipophilicity and may contribute to antimicrobial or antifungal activity via halogen bonding .
  • The 4-methoxybenzyl moiety improves solubility and metabolic stability due to the electron-donating methoxy group .

The triazolothiadiazine core is known for diverse bioactivities, including anti-inflammatory, antimicrobial, and vasodilatory effects, as observed in structurally related compounds .

Properties

Molecular Formula

C22H16Cl2N4O2S

Molecular Weight

471.4 g/mol

IUPAC Name

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C22H16Cl2N4O2S/c1-29-15-5-2-13(3-6-15)10-21-25-26-22-28(21)27-18(12-31-22)20-9-8-19(30-20)16-11-14(23)4-7-17(16)24/h2-9,11H,10,12H2,1H3

InChI Key

MEGFSWALRDRGAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(CS3)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the furan ring, followed by the introduction of the dichlorophenyl group, and finally the construction of the triazolo[3,4-b][1,3,4]thiadiazine core. Common reagents used in these steps include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that the compound may possess pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and identify the primary targets involved.

Comparison with Similar Compounds

Substituent Impact Analysis:

  • The ortho and para chlorine positions may enhance target binding via hydrophobic interactions .
  • Heterocyclic Appendages : Pyrazolyl () and furyl (target) groups introduce hydrogen-bonding sites, critical for enzyme inhibition (e.g., antifungal activity in ) .
  • Methoxy Groups : The 4-methoxybenzyl group in the target compound likely improves pharmacokinetics by reducing oxidative metabolism, as seen in related methoxy-substituted triazolothiadiazines .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Methoxy and furan groups may enhance aqueous solubility (predicted ~50 µg/mL) compared to purely aromatic analogues (e.g., derivatives with solubility <10 µg/mL) .

Biological Activity

The compound 6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazolo-thiadiazine family. This class of compounds is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound—particularly the presence of a furan moiety and various aromatic substituents—suggest potential for significant biological activity.

Structural Characteristics

The molecular formula for this compound is C19H16Cl2N4OC_{19}H_{16}Cl_2N_4O with a molecular weight of approximately 471.4 g/mol. The structure includes:

  • A triazole ring fused with a thiadiazine core.
  • Substituents such as dichlorophenyl and methoxyphenyl groups which may enhance its reactivity and biological interactions.

Synthesis Overview

The synthesis typically involves multi-step organic reactions. A common synthetic route starts with 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione , which is reacted with various bromo-substituted phenyl compounds under reflux conditions in an appropriate solvent like ethanol. This method allows for the introduction of the furan and other functional groups essential for biological activity.

Antimicrobial Activity

Compounds with similar structures have shown notable antimicrobial properties. For example:

Compound NameStructural FeaturesBiological Activity
3-(2-methoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineSimilar triazolo-thiadiazine coreAntimicrobial
3-(2-chloro-5-methoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineVariations in halogen substitutionsAnticancer
6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineDifferent nitro substituentsAntimicrobial

The biological activity of This compound is anticipated to align with these trends due to its structural features.

Case Studies and Research Findings

Recent studies have focused on the interaction of triazolo-thiadiazines with various biological targets:

  • Anticancer Studies : Some derivatives have been tested against cancer cell lines showing promising results in inhibiting cell proliferation.
    • For instance, a study reported that a similar compound demonstrated IC50 values in the micromolar range against breast cancer cell lines.
  • Antimicrobial Efficacy : The compound's ability to inhibit bacterial growth has been evaluated using standard agar diffusion methods.
    • Results indicated effective inhibition against Gram-positive and Gram-negative bacteria.

The exact mechanism by which This compound exerts its biological effects is still under investigation. However:

  • It is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
  • The presence of halogen atoms may enhance binding affinity through halogen bonding interactions.

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